N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives involves reactions between specific amides, thiourea, and various aromatic aldehydes. Techniques like IR, 1H-NMR, and Mass spectral studies are utilized to confirm the structures of synthesized compounds, some of which have shown significant antimicrobial activities against bacterial and fungal growth, highlighting their potential biological importance (Akbari et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of similar pyrimidine derivatives reveals that despite the planarity of the pyrimidine rings, significant displacements occur for ring-substituent atoms. The observed isostructural nature of these compounds in crystal and molecular structures offers insights into their electronic structures and hydrogen bonding patterns, which form the basis for understanding their biological activities (Trilleras et al., 2009).
Chemical Reactions and Properties
Research into the chemical reactions and properties of tetrahydropyrimidine derivatives demonstrates their potential for generating novel compounds with significant biological activities. The reactions often involve cyclocondensation and substitution processes, leading to a variety of compounds that exhibit notable antimicrobial properties against various microorganisms (Kolisnyk et al., 2015).
Physical Properties Analysis
The physical properties of related tetrahydropyrimidine derivatives, such as stability and decomposition behaviors, are studied using techniques like powder XRD, FT–IR, SEM, and TG–DTA–DSC. These studies provide valuable information on the thermal stability and decomposition patterns of these compounds, which are crucial for their potential pharmaceutical applications (Vyas et al., 2013).
Chemical Properties Analysis
The chemical properties of tetrahydropyrimidine derivatives, including their synthesis and reaction mechanisms, are key to understanding their potential as biological agents. These compounds exhibit a range of biological activities, including antimicrobial effects, which are attributed to their unique chemical structures and the presence of functional groups that interact with biological targets (Gein et al., 2013).
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-11-16(19(25)23-14-9-5-4-8-13(14)21)17(24-20(26)22-11)12-7-6-10-15(27-2)18(12)28-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZTZTTWSZLEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386849 |
Source
|
Record name | F1011-1861 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
CAS RN |
5873-36-9 |
Source
|
Record name | F1011-1861 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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